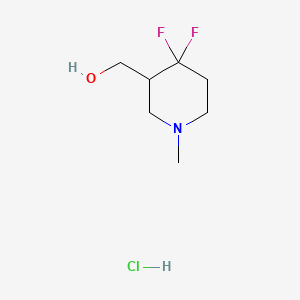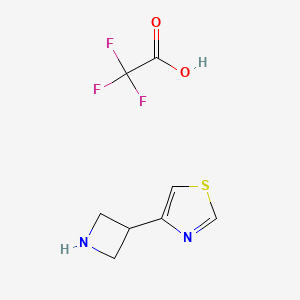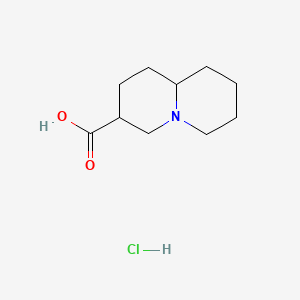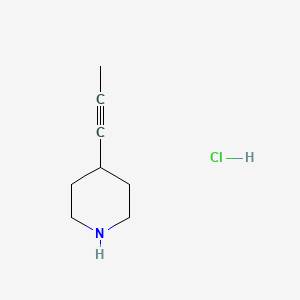![molecular formula C14H16F3NO6 B13456689 4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid; trifluoroacetic acid is a compound of interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxycarbonyl group, and a phenyl ring, all attached to a butanoic acid backbone. The addition of trifluoroacetic acid further enhances its chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxycarbonyl Group: This step involves the esterification of a suitable precursor with methanol and a strong acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Formation of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, using a suitable aromatic compound and an acyl chloride.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability. The use of trifluoroacetic acid in the final step helps to purify the compound and improve its stability.
化学反応の分析
Types of Reactions
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or the amino group to a primary amine.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or primary amines.
科学的研究の応用
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. Trifluoroacetic acid helps to stabilize the compound and improve its solubility.
類似化合物との比較
Similar Compounds
- 4-amino-3-[4-(trifluoromethyl)phenyl]butanoic acid
- 4-amino-3-[4-(methyl)phenyl]butanoic acid
- 4-amino-3-[4-(ethoxycarbonyl)phenyl]butanoic acid
Uniqueness
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid is unique due to the presence of the methoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H16F3NO6 |
|---|---|
分子量 |
351.27 g/mol |
IUPAC名 |
4-amino-3-(4-methoxycarbonylphenyl)butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15NO4.C2HF3O2/c1-17-12(16)9-4-2-8(3-5-9)10(7-13)6-11(14)15;3-2(4,5)1(6)7/h2-5,10H,6-7,13H2,1H3,(H,14,15);(H,6,7) |
InChIキー |
LQQWGUNOECOHNA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(CC(=O)O)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)




![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)

